molecular formula C9H16Cl4 B091786 1,1,1,3-Tetrachlorononane CAS No. 1070-27-5

1,1,1,3-Tetrachlorononane

Cat. No. B091786
CAS RN: 1070-27-5
M. Wt: 266 g/mol
InChI Key: FOHFUTULBZGYCC-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorononane is a chemical compound . It is also known as 1,1,1,3-Tetrachlornonan .


Synthesis Analysis

The synthesis of 1,1,1,3-Tetrachlorononane can be achieved by various methods. One such method involves the use of Trichloromethanesulfonyl chloride and 1-OCTENE . Another method involves the chlorination of terminal alkadienes and 1,5,9-decatriene .


Molecular Structure Analysis

The molecular formula of 1,1,1,3-Tetrachlorononane is CHCl . The average mass is 266.035 Da and the monoisotopic mass is 264.000610 Da . The 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .


Chemical Reactions Analysis

1,1,1,3-Tetrachlorononane undergoes radical transformations when treated with systems that contain Fe(CO)5 and HMPA, DMF, isopropanol, isopentanol, cyclohexanol or triethylsilane . It is reduced to 1,1,3-trichlorononane and rearranged to 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes via isomerization of the intermediate radicals with 1,5-, 1,6-, 1,7-, and 1,8-migrations of the hydrogen atom .


Physical And Chemical Properties Analysis

1,1,1,3-Tetrachlorononane has a density of 1.2±0.1 g/cm3, a boiling point of 279.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol and the flash point is 111.9±15.8 °C . The index of refraction is 1.477 and the molar refractivity is 63.1±0.3 cm3 .

Scientific Research Applications

  • Chemical Transformations and Reaction Mechanisms :

    • 1,1,1,3-Tetrachlorononane can be transformed into 1,1,3-trichlorononane and rearranged into various isomers through isomerization of intermediate radicals. This process is influenced by the use of different systems containing Fe(CO)5 and various hydrogen donors like triethylsilane, HMPA, or cyclohexanol (Rybakova & Kiseleva, 1981).
    • The addition of N,N-dichloro-p-chlorobenzenesulfonamide to the initiating system Fe-(CO)5+HMPA increases the yield of 1,3,3,5-tetrachlorononane in the reaction of 1,1,1,3-tetrachloropropane with 1-hexene (Rybakova, Chukovskaya, & Freĭdlina, 1979).
  • Synthesis and Catalysis :

    • A study on the hydrogenation of 1,1,1,9-tetrachlorononane over palladium led to the synthesis of 1.9,9,10,10,18-hexachlorooctadecane (Freĭdlina & Kost, 1958).
    • Conformational analysis of 1,1,1,3-tetrachloropropane by the PMR method in various solvents provided insights into its molecular structure and interactions (Énglin, Onishchenko, Dostovalova, Uterbaev, & Freĭdlina, 1973).
    • Synthesis of 1,1,1,3-Tetrachloropane was achieved from ethylene and carbon tetrachloride using an iron chloride and a nitrile and a phosphate ester as catalysts (Yang Hui-e, 2010).
  • Applications in Material Science :

    • The study of tetrafluoropropene synthesis, a compound related to 1,1,1,3-tetrachlorononane, indicates potential applications in material science, particularly in the development of novel materials and catalysts (Bo, 2008).

Future Directions

The future directions in the study of 1,1,1,3-Tetrachlorononane could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The radical transformations of 1,1,1,3-Tetrachlorononane caused by initiating systems based on Fe(CO)5 and containing various hydrogen donors have been observed , indicating potential areas for future research.

properties

IUPAC Name

1,1,1,3-tetrachlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHFUTULBZGYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446936
Record name 1,1,1,3-tetrachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetrachlorononane

CAS RN

1070-27-5
Record name 1,1,1,3-tetrachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
NA Rybakova, LN Kiseleva - Bulletin of the Academy of Sciences of the …, 1981 - Springer
Conclusions 1. 1,1,1,3-Tetrachlorononane when treated with systems that contain Fe(CO) 5 and HMPA, DMF, isopropanol, isopentanol, cyclohexanol or triethylsilane, is reduced to 1,1,3…
Number of citations: 6 link.springer.com
RM Joyce, WE Hanford, J Harmon - Journal of the American …, 1948 - ACS Publications
This paper describes the free radical-initiated polymerization of ethylene in the presence of the chain transfer agent, carbon tetrachloride. Be-cause of the simplicity of the products …
Number of citations: 122 pubs.acs.org
H Kono, H Matsumoto, Y Nagai - Journal of Organometallic Chemistry, 1978 - Elsevier
Carbon tetrachloride, 1,1,1-trichloroethane, and 1,1,1,3-tetrachloroalkanes were selectively reduced by silicon hydrides to give chloroform, 1,1-dichloroethane, and 1,1,3-…
Number of citations: 12 www.sciencedirect.com
MS Kharasch, EV Jensen, WH Urry - Journal of the American …, 1947 - ACS Publications
The additions of all these halogenated methanes to olefins are readily initiated by small amounts of diacyl peroxides or by light of the appropriate wave length. uct (the one-to-one …
Number of citations: 290 pubs.acs.org
H Matsumoto, T Nakano, Y Nagai - Tetrahedron Letters, 1973 - Elsevier
(Received in Japan 4 October 1973; received in UK for publication 13 November 1973) Recently considerable attention has been directed to the radical reactions brought about by the …
Number of citations: 161 www.sciencedirect.com
J Wolinsky, T Schultz - The Journal of Organic Chemistry, 1965 - ACS Publications
In kee** with the suggestion of the transitory in-termediacy of diimide we find that olefins are reduced to alkanes by heating with anhydrous hydrazine and carbon tetrachloride in …
Number of citations: 8 pubs.acs.org
RK Friedlina, ET Chukovskaya - Bulletin of the Academy of Sciences of the …, 1962 - Springer
Oxidation-reduction systems containing benzoyl peroxide and an organic reducing agent initiate addition and telomerization reactions of 1-octene with carbon tetrachloride at 25–45‡. …
Number of citations: 3 link.springer.com
M Hájek, P Šilhavý, J Málek - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
Formation of 1 : 1 adducts in the addition of tetrachloromethane to a terminal carbon-carbon double bond was investigated at 76-200 C. The redox chain addition reaction with 1-octene, …
Number of citations: 2 cccc.uochb.cas.cz
GV Scott - 1949 - search.proquest.com
Part 1. Catalyzed Reaction of CCl^ and Octene-1 in Solution. Kharasch and co-workers have described in various publications (1, 2, 3,) the addition of various halogenated methanes to …
Number of citations: 0 search.proquest.com
P Korytár, J Parera, PEG Leonards, FJ Santos… - … of Chromatography A, 2005 - Elsevier
Comprehensive two-dimensional gas chromatography with electron-capture negative ionization time-of-flight mass spectrometry (GC×GC–ECNI-TOF-MS) is used to study the …
Number of citations: 101 www.sciencedirect.com

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